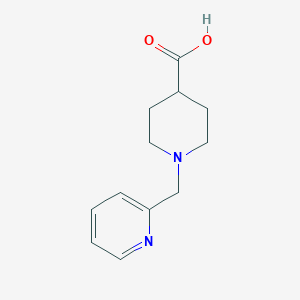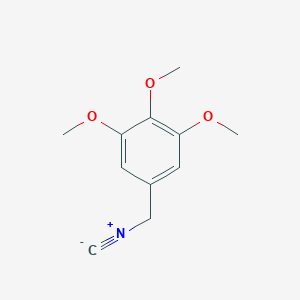
3,4,5-Trimethoxybenzylisocyanide
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,4,5-Trimethoxybenzylisocyanide involves a nucleophilic displacement reaction of 3,4,5-trimethoxybenzyl alcohol with 4-nitrophthalonitrile, leading to the formation of novel metallophthalocyanines with potential antioxidant activities (Ağırtaş, Cabir, & Özdemir, 2013). Another approach involves the synthesis of derivatives by reacting the aralkyl chloride with various amines, yielding corresponding trimethoxybenzyl derivatives (Abo-Sier, Badran, & Khalifa, 1977).
Molecular Structure Analysis
High-precision neutron diffraction data have been used to elucidate the molecular structure of trimethoprim, a closely related compound, providing insights into the binding mechanisms to receptors, which could be relevant for understanding the structural aspects of 3,4,5-Trimethoxybenzylisocyanide derivatives (Koetzle & Williams, 1976).
Chemical Reactions and Properties
3,4,5-Trimethoxybenzylisocyanide and its derivatives undergo various chemical reactions leading to the formation of compounds with potential biological activities. For instance, its derivatives have been synthesized and evaluated for their antiproliferative activities against some cancer cells in vitro (Jin et al., 2006). Another study reported the synthesis of 3-(3,4,5-trimethoxyphenyl)-4-amino-5-(substituted thiobenzyl)-1,2,4-triazoloes, showing fungicidal activity (Hui, 2012).
Aplicaciones Científicas De Investigación
Antioxidant and Antimicrobial Properties : A study synthesized zinc phthalocyanine compounds with 3,4,5-trimethoxybenzyloxy substituents. These compounds exhibited fluorescence, degradation, and aggregation properties in different solvents, making them potentially useful for photophysical applications. They also showed significant antioxidant, DNA cleavage, and antimicrobial activities, suggesting potential in medical applications (Ağırtaş et al., 2021).
Structural Properties for Material Synthesis : The structural properties of 3,4,5-trimethoxybenzyl bromide, related to 3,4,5-Trimethoxybenzylisocyanide, were investigated for their potential use as building blocks in the synthesis of dendritic materials. The study found significant differences in the structural properties of the compounds, highlighting their potential in material science (Pan et al., 2005).
Immunosuppressive Properties : Trimethoprim, a compound structurally related to 3,4,5-Trimethoxybenzylisocyanide, was found to have immunosuppressive power. This discovery was based on its chemical similarity to other known immunosuppressive agents (Ghilchik et al., 1970).
Reaction Kinetics in Water Treatment : The reaction kinetics of Trimethoprim, containing a 3,4,5-trimethoxybenzyl moiety, with free available chlorine was studied, providing insights into the environmental fate of this antibacterial agent in water treatment processes (Dodd & Huang, 2007).
Antitumor Activity : The design and synthesis of anticancer compounds featuring a 3,4,5-trimethoxybenzylidene moiety were reported. One compound, in particular, showed significant activity against cancer cells, suggesting a potential pathway for developing new anticancer drugs (Andreani et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
5-(isocyanomethyl)-1,2,3-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12-7-8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6H,7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGKDRXRTUOFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332314 | |
| Record name | 3,4,5-Trimethoxybenzylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxybenzylisocyanide | |
CAS RN |
165459-74-5 | |
| Record name | 3,4,5-Trimethoxybenzylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



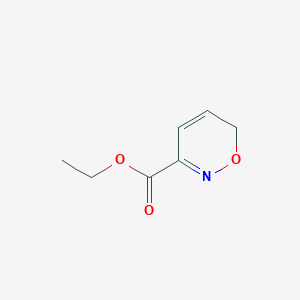
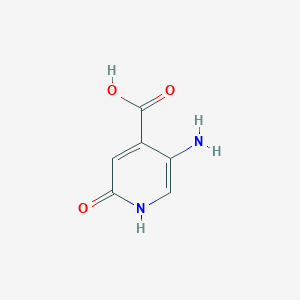
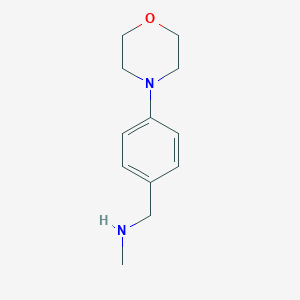
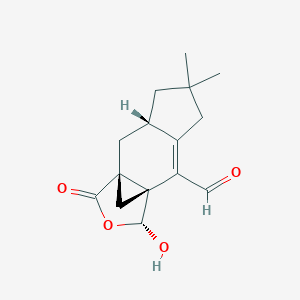
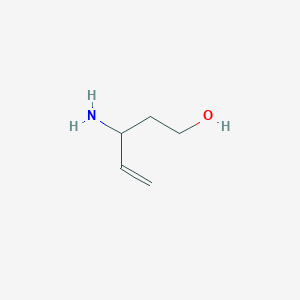
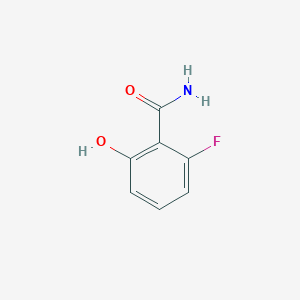
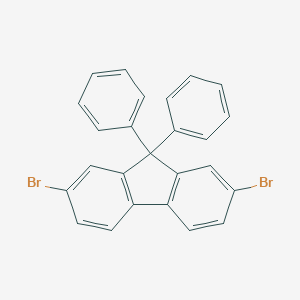
![6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B65577.png)
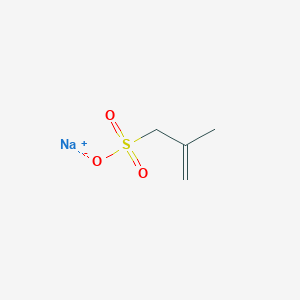
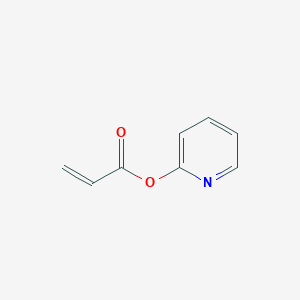
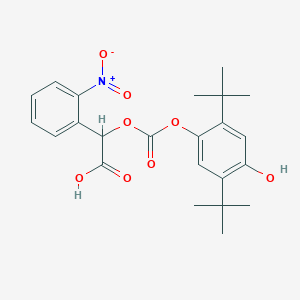
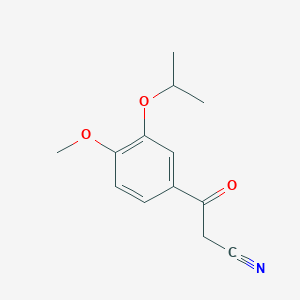
![(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene](/img/structure/B65584.png)
